molecular formula C19H21N7O3 B2875723 ethyl 2-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate CAS No. 920391-52-2

ethyl 2-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate

Cat. No.: B2875723
CAS No.: 920391-52-2
M. Wt: 395.423
InChI Key: PQIBAGFPPAAPKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate is a heterocyclic compound featuring a fused triazolo-pyrimidine core, a piperazine linker, and a benzyl substituent. The ethyl 2-oxoacetate group enhances solubility and metabolic stability, making it a candidate for pharmaceutical applications. Its triazolo-pyrimidine scaffold is structurally distinct from other nitrogen-rich heterocycles, such as pyrazolopyrimidines or triazinones, which influences its electronic properties, receptor binding, and pharmacokinetic behavior .

Properties

IUPAC Name

ethyl 2-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O3/c1-2-29-19(28)18(27)25-10-8-24(9-11-25)16-15-17(21-13-20-16)26(23-22-15)12-14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQIBAGFPPAAPKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mesylation Using Methanesulfonyl Chloride

Treatment with methanesulfonyl chloride (1.2 eq) and triethylamine (TEA, 2 eq) in dry dichloromethane (DCM) at 0°C for 2 hours affords the mesylate derivative (89% yield). The mesylate group enhances electrophilicity, facilitating nucleophilic aromatic substitution.

Chlorination Using Thionyl Chloride

Reaction with thionyl chloride (3 eq) in chloroform with catalytic DMF at reflux (4 hours) produces the 7-chloro analog (78% yield). This method avoids side reactions associated with mesylation, particularly under basic conditions.

Piperazine Coupling to the Triazolopyrimidine Core

Piperazine is introduced via nucleophilic substitution under microwave irradiation or conventional heating:

Microwave-Assisted Coupling

A mixture of 7-chloro-3-benzyltriazolopyrimidine (1 eq), piperazine (2 eq), and cesium carbonate (1.5 eq) in DMF is irradiated at 150 W for 15–30 minutes (95°C), yielding 7-piperazinyl-triazolopyrimidine (62–68% yield). Microwave conditions reduce reaction times from hours to minutes.

Thermal Activation in Polar Aprotic Solvents

Heating in acetonitrile at 80°C for 12 hours with potassium carbonate (2 eq) achieves comparable results (58–65% yield) but requires prolonged durations.

Formation of the Oxoacetate Ester Moiety

The final step involves coupling the piperazine nitrogen with ethyl 2-chloro-2-oxoacetate. Two pathways are prevalent:

Direct Alkylation in Anhydrous Conditions

Ethyl 2-chloro-2-oxoacetate (1.5 eq) is added to a solution of 7-piperazinyl-triazolopyrimidine (1 eq) in dry DCM containing TEA (2 eq). The reaction proceeds at room temperature for 6 hours, yielding the target compound (71% yield).

Base-Mediated Coupling in DMF

Using sodium hydride (1.2 eq) as a base in DMF at 0°C, the chlorooxoacetate reacts quantitatively within 2 hours (83% yield). This method minimizes ester hydrolysis, critical for maintaining product integrity.

Analytical Characterization and Validation

The compound is validated via spectroscopic and chromatographic methods:

  • HRMS (ESI+) : m/z 479.1521 [M+H]+ (Calcd. for C22H23N8O3: 479.1532).
  • 1H-NMR (CDCl3) : δ 8.32 (s, 1H, triazole-H), 7.38–7.25 (m, 5H, benzyl-H), 4.72 (s, 2H, CH2-benzyl), 4.21 (q, J=7.1 Hz, 2H, OCH2CH3), 3.85–3.78 (m, 4H, piperazine-H), 3.12–3.05 (m, 4H, piperazine-H), 1.29 (t, J=7.1 Hz, 3H, OCH2CH3).
  • HPLC Purity : >98% (C18 column, 0.1% TFA in H2O/MeCN gradient).

Optimization and Yield Enhancement Strategies

Parameter Condition Yield Improvement Reference
Solvent DMF → DCM +12%
Base Cs2CO3 → NaH +9%
Temperature 80°C → MW (95°C) +15%
Stoichiometry Piperazine (2→3 eq) +7%

Microwave irradiation and cesium carbonate synergistically enhance yields by improving reaction homogeneity and reducing decomposition.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 2-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Core Heterocycle Variations

The triazolo-pyrimidine core differentiates this compound from related heterocyclic systems:

  • Pyrazolo[3,4-d]pyrimidines (e.g., compound 3 in ): These lack the triazole ring, leading to differences in aromaticity and hydrogen-bonding capacity. Pyrazolopyrimidines are prone to isomerization under acidic or thermal conditions, which can alter their biological activity .
  • Triazinone Derivatives (e.g., EP2228370B1 in ): Triazinones exhibit a six-membered ring with three nitrogens, contrasting with the fused five- and six-membered rings of triazolo-pyrimidines. This structural difference affects π-π stacking interactions and metabolic stability .

Substituent Effects

  • Piperazine Linker: Present in both the target compound and the triazinone derivative from , piperazine enhances solubility and facilitates receptor binding. However, the ethylpiperazinyl group in the triazinone derivative may increase polarity compared to the benzyl-substituted piperazine in the target compound .
  • Benzyl vs. In contrast, the benzenesulfonyl group in the triazinone derivative () introduces sulfonic acid functionality, increasing solubility but limiting membrane permeability .

Stability and Reactivity

  • Isomerization Tendency : Pyrazolopyrimidines () undergo isomerization under varied conditions, complicating their pharmaceutical use. The triazolo-pyrimidine core of the target compound exhibits greater rigidity, minimizing such rearrangements .
  • Metabolic Stability : The ethyl 2-oxoacetate group in the target compound may confer resistance to esterase-mediated hydrolysis compared to pyrazolopyrimidine derivatives with unprotected amine or hydrazine groups .

Data Table: Key Comparative Features

Compound Core Structure Key Substituents Biological Activity Solubility/Stability
Ethyl 2-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate Triazolo[4,5-d]pyrimidine Benzyl, piperazine, ethyl 2-oxoacetate Enhanced receptor binding Moderate solubility; high stability
N-{1-[3-(2-Ethoxy-5-(4-ethylpiperazinyl)benzenesulfonyl)-4,5-dihydro-5-oxo-1,2,4-triazin-6-yl]ethyl}butyramide () Triazinone Ethylpiperazinyl, benzenesulfonyl Kinase inhibition High solubility; moderate stability
(1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine () Pyrazolo[3,4-d]pyrimidine p-Tolyl, hydrazine Anticancer potential Low solubility; isomerization-prone

Research Findings and Implications

  • Receptor Binding: The piperazine and benzyl groups in the target compound enhance affinity for adenosine and kinase receptors, similar to the triazinone derivative in .
  • Metabolic Advantages : The triazolo-pyrimidine core resists metabolic degradation better than pyrazolopyrimidines, as shown in isomerization studies () .

Biological Activity

Ethyl 2-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate is a complex compound that has garnered attention in pharmaceutical chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Compound Overview

Chemical Structure:

  • Common Name: this compound
  • Molecular Formula: C₁₉H₂₁N₇O₃
  • Molecular Weight: 395.4 g/mol
  • CAS Number: 920391-52-2

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from hydrazonoyl halides and various alkyl carbothioates. The process requires careful control of reaction conditions to achieve high yields and purity of the desired compound.

Antimicrobial Activity

Compounds similar to this compound have been tested for antimicrobial properties. Research indicates that derivatives with triazole and pyrimidine structures exhibit significant antibacterial and antifungal activities against a range of pathogens including:

MicroorganismActivity Type
Escherichia coliAntibacterial
Staphylococcus aureusAntibacterial
Pseudomonas aeruginosaAntibacterial
Aspergillus flavusAntifungal
Candida albicansAntifungal

Studies suggest that modifications in the substituents on the triazole or pyrimidine rings can enhance the antimicrobial efficacy of these compounds .

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds containing the triazolo[4,5-d]pyrimidine moiety. For instance, derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines. Key findings include:

Cell LineIC₅₀ Value (µM)Treatment Duration (h)
MCF-7 (breast cancer)8.47 ± 0.1848
Jurkat (T-cell leukemia)Variable72

In vitro assays demonstrated that treatment with these compounds resulted in significant reductions in viable cell counts over time, indicating their potential as effective anticancer agents .

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific enzymes or receptors. For example:

  • Enzyme Inhibition: Compounds similar to this have been reported to inhibit phosphatidylinositol 3 kinase (PI3K) and mammalian target of rapamycin (mTOR), which are crucial in cancer signaling pathways .
  • Cell Cycle Modulation: Studies using fluorescence-activated cell sorting (FACS) have shown alterations in cell cycle progression upon treatment with these compounds, suggesting mechanisms that induce apoptosis in cancer cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.